Acetic acid;methyl 4-methanehydrazonoylbenzoate
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Overview
Description
Acetic acid;methyl 4-methanehydrazonoylbenzoate is a compound that combines the properties of acetic acid and methyl 4-methanehydrazonoylbenzoate. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Methyl 4-methanehydrazonoylbenzoate is a derivative of benzoic acid, which is often used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;methyl 4-methanehydrazonoylbenzoate typically involves the esterification of 4-methanehydrazonoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol using a catalyst such as rhodium or iridium. This process, known as the Monsanto process, is highly efficient and widely used in the chemical industry. The production of methyl 4-methanehydrazonoylbenzoate on an industrial scale would follow similar principles, utilizing large-scale esterification reactors and continuous processing techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;methyl 4-methanehydrazonoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;methyl 4-methanehydrazonoylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;methyl 4-methanehydrazonoylbenzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid, commonly used as a fragrance and flavoring agent.
Ethyl 4-methanehydrazonoylbenzoate: A similar ester with an ethyl group instead of a methyl group.
Acetic acid;ethyl 4-methanehydrazonoylbenzoate: Another ester derivative with similar properties.
Uniqueness
Acetic acid;methyl 4-methanehydrazonoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
acetic acid;methyl 4-methanehydrazonoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;1-2(3)4/h2-6H,10H2,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTPUPRUNQUKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC=C(C=C1)C=NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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